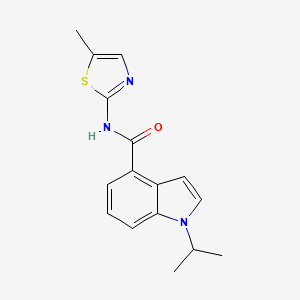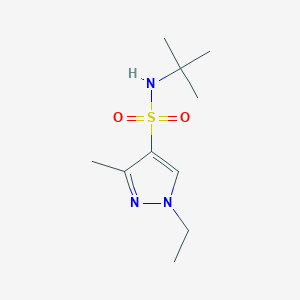![molecular formula C21H24N2O4 B14932837 4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14932837.png)
4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes an indole core substituted with methoxy groups and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 4-Hydroxy-2-quinolones
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
4,7-Dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H24N2O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-23-17(13-16-18(26-3)9-10-19(27-4)20(16)23)21(24)22-12-11-14-5-7-15(25-2)8-6-14/h5-10,13H,11-12H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
CCVABWCQZCWITK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14932767.png)

![2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14932774.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B14932781.png)

![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14932787.png)
![5-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14932794.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14932800.png)




